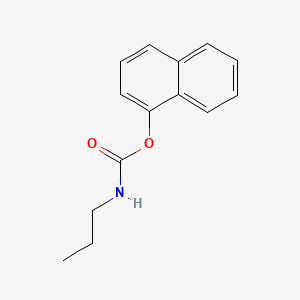

1-Naphthyl N-propylcarbamate

Description

Overview of Carbamate (B1207046) Chemical Class and Academic Research Significance

Carbamates are a class of organic compounds derived from the unstable carbamic acid (NH₂COOH). scielo.br They are characterized by the presence of a carbamate ester functional group, with the general structure R-O-CO-NR'R''. scielo.brresearchgate.net This structure allows for a wide variety of substituents, which has made carbamates a subject of significant academic and industrial interest. scielo.brscielo.br

The stability and permeability of the carbamate group have been leveraged in the development of various pharmacologically active compounds, enhancing their biological efficacy. scielo.brscielo.brresearchgate.net In medicine, carbamates are integral components of numerous approved medications. scielo.brscielo.brresearchgate.net In the field of agriculture, they have been widely utilized as pesticides to manage pests and improve crop yields. scielo.brresearchgate.net A key mechanism of action for many biologically active carbamates is the inhibition of the enzyme acetylcholinesterase (AChE), which is crucial for nerve function. scielo.brontosight.ai Unlike organophosphates, which cause irreversible inhibition, carbamates typically form a reversible bond with the enzyme. scielo.br This wide range of applications and tunable properties ensures that carbamates remain a significant focus of academic research. scielo.brscielo.br

Current Research Landscape Pertaining to 1-Naphthyl N-propylcarbamate

This compound is a specific compound within the carbamate class, featuring a naphthyl group attached to the carbamate moiety, which in turn is substituted with a propyl group. ontosight.ai Its chemical formula is C₁₄H₁₅NO₂. nih.gov

Detailed physicochemical properties of this compound are compiled from various chemical databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | naphthalen-1-yl N-propylcarbamate | nih.gov |

| Molecular Formula | C₁₄H₁₅NO₂ | nih.gov |

| Molecular Weight | 229.27 g/mol | nih.govchemeo.com |

| CAS Number | 25216-27-7 | nih.govchemeo.com |

| LogP | 3.338 | chemeo.com |

| Normal Boiling Point | 696.82 K | chemeo.com |

| Normal Melting Point | 444.00 K | chemeo.com |

While direct and extensive research specifically on this compound is limited in recent literature, significant academic work is being conducted on structurally similar and more complex naphthyl carbamates. This research provides insights into the potential areas of investigation for this class of compounds.

A notable area of current study is the synthesis and biological activity of N-alkylcarbamate derivatives containing a naphthalene (B1677914) moiety. For instance, a 2016 study detailed the synthesis of a series of 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl N-alkylcarbamates. researchgate.net These compounds were evaluated for their ability to inhibit photosynthetic electron transport (PET) in spinach chloroplasts. researchgate.net

Table 2: Research Findings on Photosynthesis-Inhibiting Activity of a Naphthyl Carbamate Analogue

| Compound | Activity | Key Finding |

|---|---|---|

| 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl N-propylcarbamate | Highest PET-inhibiting activity in the tested series (IC₅₀ = 0.080 mmol/L). | The compound was found to inhibit PET in photosystem II. researchgate.netmdpi.com |

The research demonstrated that the propyl derivative, 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl propylcarbamate, was the most active in the series, suggesting that the length of the N-alkyl chain is a critical factor for this specific biological activity. researchgate.net The ethyl derivative was found to be inactive, while longer alkyl chains led to decreased aqueous solubility. researchgate.net

Scope and Objectives of Academic Inquiry into this compound

The academic inquiry into this compound and its analogues primarily falls within the scope of synthetic chemistry and chemical biology. The main objectives of this research can be summarized as follows:

Synthesis of Novel Derivatives: To prepare new and structurally diverse naphthyl carbamates through various synthetic methodologies, including conventional and microwave-assisted techniques. researchgate.netmdpi.com

Structure-Activity Relationship (SAR) Studies: To investigate how systematic changes in the chemical structure, such as varying the length and nature of the alkyl substituent on the carbamate nitrogen, affect the compound's biological activity. researchgate.netmdpi.com

Exploration of Biological Activity: To screen these compounds for various biological activities. A significant focus has been on their potential as inhibitors of photosynthetic electron transport, which has implications for the development of new herbicides. researchgate.netmdpi.comresearchgate.net

Understanding Mechanisms of Action: To determine the specific biological targets and mechanisms through which these compounds exert their effects, such as the inhibition of photosystem II in chloroplasts. researchgate.netmdpi.com

This line of inquiry aims to build upon the historical knowledge of carbamates to discover novel compounds with specific and potent biological activities for potential application in agriculture or other fields.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Carbamic acid |

| Carbaryl (B1668338) (1-naphthyl methylcarbamate) |

| 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl N-propylcarbamate |

| 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl N-ethylcarbamate |

| 1-naphthol (B170400) |

| Methyl isocyanate |

| Phosgene (B1210022) |

| 1-naphthylchloroformate |

| Methylamine (B109427) |

Structure

3D Structure

Properties

IUPAC Name |

naphthalen-1-yl N-propylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-2-10-15-14(16)17-13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,2,10H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYGKIWSDXDEMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)OC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60959287 | |

| Record name | 1-Naphthyl N-propylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60959287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25216-27-7, 38357-67-4 | |

| Record name | 1-Naphthyl N-propylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025216277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, propyl-, 1-naphthalenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038357674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthyl N-propylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60959287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Naphthyl N Propylcarbamate

Classical Synthetic Pathways

Traditional methods for synthesizing carbamates have been well-established for decades and are characterized by their reliability and broad applicability.

The most direct and common method for preparing 1-Naphthyl N-propylcarbamate is the reaction between 1-naphthol (B170400) and propyl isocyanate. In this reaction, the hydroxyl group (-OH) of 1-naphthol acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group (-NCO) of propyl isocyanate. This addition reaction forms the carbamate (B1207046) linkage.

The reaction is typically facilitated by a catalyst to increase the reaction rate. While the reaction can proceed without a catalyst, it is often slow. A variety of catalysts are known to be effective, including tertiary amines and organometallic compounds. For instance, commercially important methods for preparing carbamates from isocyanates often require catalysts, such as metal salts, for the reaction to proceed efficiently. google.com

Table 1: Catalysts for Isocyanate-Hydroxyl Reactions

| Catalyst Type | Example(s) | Role |

|---|---|---|

| Tertiary Amines | Triethylamine | Acts as a base to deprotonate the alcohol, increasing its nucleophilicity. |

The reaction is generally carried out in an inert solvent to dissolve the reactants and facilitate their interaction.

Beyond the direct isocyanate route, several other classical methods for forming carbamates are applicable to the synthesis of this compound analogues. These methods often involve generating an isocyanate in situ or using a different carbonyl source.

From Chloroformates: This two-step approach involves first reacting 1-naphthol with phosgene (B1210022) (COCl₂) or a phosgene equivalent like triphosgene (B27547) to form 1-naphthyl chloroformate. This intermediate is then reacted with propylamine. The amine displaces the chloride to form the final carbamate product. This method avoids the direct handling of propyl isocyanate but requires the use of highly toxic phosgene or its derivatives. researchgate.net

Curtius Rearrangement: This involves the thermal decomposition of an acyl azide (B81097). The acyl azide can be prepared from a carboxylic acid derivative. The rearrangement produces an isocyanate that, in the presence of 1-naphthol, would yield the desired carbamate. nih.govorganic-chemistry.org

Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one fewer carbon atom, via an isocyanate intermediate. If the reaction is performed in the presence of 1-naphthol instead of water, the intermediate isocyanate can be trapped to form the carbamate. nih.govnih.gov

Reductive Carbonylation: Nitroaromatic compounds can be converted to carbamates through reductive carbonylation. nih.gov For an analogue, a nitronaphthalene derivative could be reacted with carbon monoxide and propanol (B110389) in the presence of a suitable catalyst to form the corresponding carbamate.

Advanced and Green Chemistry Approaches in Carbamate Synthesis

Modern synthetic chemistry places a strong emphasis on developing methods that are more efficient, use less hazardous materials, and are more environmentally friendly. These principles have been applied to carbamate synthesis, leading to several innovative approaches.

Advanced catalytic systems have been developed to synthesize aryl carbamates with high efficiency and broad substrate scope.

Palladium-Catalyzed Cross-Coupling: An efficient method for synthesizing N-aryl carbamates involves the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate (B1221674). mit.edunih.govmit.edu In this process, an aryl isocyanate is generated in situ. This reactive intermediate is then trapped by an alcohol, such as propanol, to form the N-aryl carbamate. mit.eduacs.orgorganic-chemistry.org This methodology provides a versatile route to carbamates from readily available starting materials. organic-chemistry.org

Copper-Catalyzed Cross-Coupling: Copper catalysts can also be used for the cross-coupling of aryl halides with potassium cyanate in the presence of an alcohol to afford aryl carbamates. researchgate.net This method offers a more economical alternative to palladium-based systems.

The use of microwave irradiation has been shown to significantly accelerate many organic reactions, including the synthesis of carbamates. Microwave energy provides rapid and uniform heating, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. researchgate.net This technique can be applied to the reaction of 1-naphthol with propyl isocyanate, potentially reducing the need for a catalyst or allowing the reaction to proceed under milder conditions. Microwave-assisted methods have been successfully used for the carbamoylation of various amines and are suitable for green chemistry approaches. researchgate.netepa.govthieme-connect.com

In line with green chemistry principles, solvent-free reaction conditions are highly desirable as they reduce waste and simplify product purification.

Grindstone Chemistry: The synthesis of primary carbamates has been achieved by grinding a hydroxyl compound, sodium cyanate, and an acid like trichloroacetic acid together in a mortar and pestle at room temperature. tubitak.gov.trresearchgate.net This solvent-free method can produce carbamates in high yield and purity without the need for toxic solvents or purification techniques like column chromatography. tubitak.gov.trumich.edu A possible mechanism involves the in situ formation of isocyanic acid, which then reacts with the alcohol. tubitak.gov.tr

Catalysis under Neat Conditions: Some catalytic reactions can be performed without a solvent. For example, the synthesis of carbamates from CO₂, amines, and alcohols can be achieved using basic catalysts in the absence of dehydrating agents, representing a halogen-free and environmentally friendly route. rsc.orgresearchgate.net

Table 2: Comparison of Synthetic Approaches

| Method Category | Specific Route | Key Features |

|---|---|---|

| Classical | 1-Naphthol + Propyl Isocyanate | Direct, reliable; often requires catalyst. |

| Classical | From Chloroformates | Versatile; involves highly toxic phosgene. researchgate.net |

| Classical | Curtius/Hofmann Rearrangement | Generates isocyanate in situ; useful for unavailable isocyanates. nih.gov |

| Advanced | Palladium/Copper Catalysis | High efficiency, broad scope; uses alternative starting materials. mit.eduresearchgate.net |

| Advanced | Microwave-Assisted Synthesis | Rapid reaction times, high yields, cleaner products. researchgate.net |

| Advanced | Solvent-Free Synthesis | Environmentally friendly, reduces waste, simplifies purification. tubitak.gov.trumich.edu |

Table of Mentioned Chemical Compounds

| Compound Name | Role in Article |

|---|---|

| 1-Naphthol | Starting material |

| This compound | Target compound |

| Propyl Isocyanate | Reagent |

| Triethylamine | Catalyst |

| Dibutyltin dilaurate | Catalyst |

| Phosgene | Reagent |

| Triphosgene | Reagent |

| 1-Naphthyl chloroformate | Intermediate |

| Propylamine | Reagent |

| Carbon Monoxide | Reagent |

| Propanol | Reagent |

| Sodium Cyanate | Reagent |

| Potassium Cyanate | Reagent |

| Trichloroacetic Acid | Reagent |

| Isocyanic Acid | Intermediate |

Derivatization Strategies and Analogue Preparation

The generation of analogues of this compound is crucial for structure-activity relationship (SAR) studies and for fine-tuning the molecule's properties. These strategies focus on the chemical modification of the N-propyl moiety, structural variations of the naphthyl ring system, and the introduction of chirality through enantioselective synthesis.

Chemical Modification of the N-Propyl Moiety

One potential, though less direct, route for introducing functionality is through the use of organocatalysts to facilitate the reaction of unsaturated amines with carbon dioxide, leading to the formation of functionalized cyclic carbamates. Although not a direct modification of the N-propyl group, this highlights a strategy for incorporating diverse functionalities into the backbone of carbamate-containing molecules.

Table 1: Potential Precursors for Modified N-Propyl Carbamates

| Precursor | Potential Modification | Resulting Carbamate Moiety |

| 3-Amino-1-propanol | Hydroxylation | N-(3-hydroxypropyl)carbamate |

| 3-Chloropropylamine | Halogenation | N-(3-chloropropyl)carbamate |

| Allylamine | Unsaturation | N-allylcarbamate |

This table presents hypothetical precursors for creating derivatives of this compound with modified N-propyl moieties, illustrating the synthetic strategy of using functionalized starting materials.

Structural Variations on the Naphthyl Ring System

Altering the substitution pattern and electronic properties of the naphthyl ring can significantly influence the biological and chemical properties of this compound analogues. The synthesis of these analogues begins with the preparation of substituted 1-naphthols, which can then be converted to the corresponding carbamates.

Several powerful synthetic methods are employed for the preparation of functionalized naphthalenes and naphthols:

Diels-Alder Reaction: This cycloaddition reaction is a versatile tool for constructing the naphthalene (B1677914) core. For instance, the reaction of a suitably substituted diene with a dienophile, such as a quinone or an alkyne, can lead to the formation of a substituted naphthalene ring after subsequent aromatization steps. Microwave-assisted intramolecular dehydrogenative Diels-Alder reactions have also been developed for the efficient synthesis of functionalized naphthalenes.

Directed ortho-Metalation (DoM): This strategy allows for the regioselective functionalization of the naphthyl ring. By using a directing group, such as a carbamate, it is possible to deprotonate a specific ortho-position with a strong base, followed by quenching with an electrophile to introduce a variety of substituents.

Multi-component Reactions: One-pot, three-component condensation reactions of a 2-naphthol (B1666908) derivative, an aldehyde, and a carbamate or amide can be used to synthesize 1-carbamato-alkyl-2-naphthol derivatives, offering an efficient route to certain classes of analogues.

Table 2: Synthetic Methodologies for Substituted Naphthyl Precursors

| Methodology | Description | Potential Substituents |

| Diels-Alder Reaction | [4+2] cycloaddition to form the bicyclic core. | Alkyl, Aryl, Halogen, Cyano |

| Directed ortho-Metalation | Regioselective functionalization directed by a functional group. | Halogens, Carbonyls, Silyl groups |

| Multi-component Reaction | One-pot synthesis of complex naphthol derivatives. | Substituted alkyl and aryl groups |

This interactive table summarizes key synthetic methods for preparing substituted naphthyl precursors for carbamate synthesis.

Enantioselective Synthesis and Chiral Derivatization

The introduction of chirality into this compound analogues can be achieved through several asymmetric synthesis and derivatization techniques, leading to the preparation of enantiomerically enriched or pure compounds.

Catalytic Asymmetric Synthesis: Transition metal catalysis, particularly with copper, has been successfully employed for the asymmetric ring-opening of cyclic diaryliodoniums with carbon dioxide and amines to produce axially chiral carbamates with high enantioselectivity. Furthermore, organocatalysts have been developed for the enantioselective synthesis of cyclic carbamates from unsaturated amines and carbon dioxide.

Enzymatic Kinetic Resolution: Lipases are effective catalysts for the kinetic resolution of racemic alcohols and their derivatives. This method can be applied to resolve a racemic mixture of a chiral naphthol precursor or a chiral alcohol used to form a different ester analogue of the carbamate. The lipase (B570770) selectively acylates one enantiomer, allowing for the separation of the two enantiomers.

Chiral Derivatizing Agents (CDAs): To determine the enantiomeric purity or to separate enantiomers, a chiral derivatizing agent can be used to convert the enantiomeric mixture into a mixture of diastereomers. These diastereomers can then be separated by chromatography or distinguished by spectroscopic methods like NMR.

Table 3: Approaches to Enantioselective Synthesis and Chiral Derivatization

| Approach | Method | Key Features |

| Asymmetric Synthesis | Copper-catalyzed carboxylation | Forms axially chiral carbamates. |

| Asymmetric Synthesis | Organocatalyzed cyclization | Creates chiral cyclic carbamates. |

| Kinetic Resolution | Lipase-catalyzed acylation | Separates enantiomers of a racemic mixture. |

| Chiral Derivatization | Reaction with a Chiral Derivatizing Agent | Forms diastereomers for analysis and separation. |

This table outlines various methods for introducing and analyzing chirality in the synthesis of this compound analogues.

Spectroscopic and Advanced Characterization of 1 Naphthyl N Propylcarbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of atomic nuclei. For 1-Naphthyl N-propylcarbamate, both ¹H and ¹³C NMR spectroscopy are instrumental in confirming its molecular framework.

In ¹H NMR spectroscopy, the chemical shifts, multiplicities, and coupling constants of the proton signals provide a detailed map of the proton environments within the molecule. The aromatic protons of the naphthyl group typically appear as a complex multiplet in the downfield region of the spectrum. The protons of the propyl group exhibit characteristic signals: a triplet for the terminal methyl (CH₃) group, a sextet for the methylene (B1212753) (CH₂) group adjacent to the methyl group, and a triplet for the methylene group attached to the nitrogen atom. The proton attached to the nitrogen of the carbamate (B1207046) group (NH) typically appears as a broad singlet.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum will show distinct signals for each carbon atom in a unique chemical environment. The carbonyl carbon of the carbamate group is characteristically found at a downfield chemical shift. The carbon atoms of the naphthyl ring will appear in the aromatic region, with their specific shifts influenced by their position on the ring system. The three carbon atoms of the propyl group will be observed in the aliphatic region of the spectrum.

A study detailing the synthesis of various carbamates provides the following ¹H and ¹³C NMR data for this compound in deuterated chloroform (B151607) (CDCl₃) rsc.org:

¹H NMR (250 MHz, CDCl₃):

δ = 7.34-7.81 ppm (m, 7H, aromatic protons)

δ = 6.90 ppm (s, br, 1H, NH)

δ = 4.09 ppm (t, J = 7.5 Hz, 2H, -O-CH₂-)

δ = 1.63 ppm (sextet, J = 7.5 Hz, 2H, -CH₂-CH₃)

δ = 0.90 ppm (t, J = 7.5 Hz, 3H, -CH₃)

¹³C NMR (63 MHz, CDCl₃):

δ = 154.6, 134.1, 132.6, 130.9, 128.8, 128.7, 126.2, 126.0, 125.8, 124.9, 120.5, 67.1, 22.3, 10.4 ppm

This detailed NMR data is crucial for the unambiguous structural confirmation of this compound.

Interactive Data Table: NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| ¹H | 7.34-7.81 | multiplet | - | Aromatic Protons |

| ¹H | 6.90 | broad singlet | - | NH |

| ¹H | 4.09 | triplet | 7.5 | -O-CH₂- |

| ¹H | 1.63 | sextet | 7.5 | -CH₂-CH₃ |

| ¹H | 0.90 | triplet | 7.5 | -CH₃ |

| ¹³C | 154.6, 134.1, 132.6, 130.9, 128.8, 128.7, 126.2, 126.0, 125.8, 124.9, 120.5 | - | - | Aromatic and Carbonyl Carbons |

| ¹³C | 67.1 | - | - | -O-CH₂- |

| ¹³C | 22.3 | - | - | -CH₂-CH₃ |

| ¹³C | 10.4 | - | - | -CH₃ |

Mass Spectrometry (MS) for Molecular Confirmation and Degradation Product Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound, mass spectrometry serves to confirm the molecular mass and to identify potential degradation products.

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight of the compound, which is 229.27 g/mol for this compound nih.gov.

The fragmentation of carbamates in EI-MS often involves characteristic cleavage patterns. A common fragmentation pathway is the cleavage of the ester bond, leading to the formation of a naphthoxy radical and a propylcarbamoyl cation, or a naphthoxy cation and a propylcarbamoyl radical. Another typical fragmentation involves the loss of the propyl group. The mass spectrum of this compound shows key fragment ions at m/z values of 144, 116, and 115 nih.gov. The fragment at m/z 144 likely corresponds to the naphthol radical cation, formed by the cleavage of the carbamate group and subsequent hydrogen rearrangement. The fragments at m/z 116 and 115 are characteristic of the naphthalene (B1677914) moiety.

Analysis of degradation products by MS is crucial for understanding the environmental fate and metabolic pathways of the compound. Degradation can lead to the formation of products such as 1-naphthol (B170400) and other derivatives, which can be identified by their unique mass spectra.

Interactive Data Table: Key Mass Spectrometry Fragments of this compound

| m/z Value | Proposed Fragment |

| 229 | Molecular Ion [C₁₄H₁₅NO₂]⁺• |

| 144 | [C₁₀H₈O]⁺• (Naphthol radical cation) |

| 116 | [C₉H₈]⁺• |

| 115 | [C₉H₇]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key functional groups.

The presence of the N-H group in the carbamate linkage is indicated by a stretching vibration typically in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) group of the carbamate shows a strong absorption band in the range of 1670-1780 cm⁻¹. The C-N stretching vibration of the carbamate group is usually observed in the 1200-1350 cm⁻¹ region. The aromatic C-H stretching vibrations of the naphthyl ring are expected just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching vibrations of the propyl group will be observed just below 3000 cm⁻¹.

Interactive Data Table: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (Carbamate) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=O Stretch (Carbamate) | 1670 - 1780 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-N Stretch (Carbamate) | 1200 - 1350 |

| C-O Stretch (Carbamate) | 1000 - 1250 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed methods.

HPLC is a primary tool for the purity assessment of non-volatile compounds like this compound. Reversed-phase HPLC, using a nonpolar stationary phase (such as C18) and a polar mobile phase, is a common approach for the analysis of carbamates. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

The purity of a sample can be determined by analyzing the chromatogram for the presence of any impurity peaks. The area of the main peak corresponding to this compound relative to the total area of all peaks gives a quantitative measure of its purity. The retention time of the compound is a characteristic parameter under specific chromatographic conditions (column, mobile phase composition, flow rate, and temperature) and can be used for its identification. While specific retention time data for this compound is not available in the provided search results, general methods for carbamate analysis can be adapted for its determination.

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself may have limited thermal stability for direct GC analysis, GC-MS is invaluable for identifying its volatile degradation products. Thermal degradation of carbamates can lead to the formation of various smaller molecules.

For instance, the degradation of the related compound, 1-Naphthyl-N-methyl carbamate (Carbaryl), is known to produce 1-naphthol as a major degradation product, along with other compounds like methylamine (B109427) primescholars.com. It is expected that the thermal degradation of this compound would follow a similar pathway, yielding 1-naphthol and propylamine, among other potential volatile products. These volatile compounds can be separated by the gas chromatograph and subsequently identified by the mass spectrometer based on their unique mass spectra.

Thermal Analysis Techniques for Degradation Studies

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), are used to study the thermal stability and decomposition of materials. In TGA, the mass of a sample is monitored as a function of temperature or time in a controlled atmosphere.

For this compound, TGA can provide information on its decomposition temperature and the kinetics of its thermal degradation. A typical TGA curve would show the percentage of weight loss as the temperature is increased. The onset temperature of weight loss indicates the beginning of decomposition. The TGA curve can also reveal if the decomposition occurs in single or multiple steps.

While specific TGA data for this compound was not found in the search results, a study on the thermal decomposition of N-iso-propyl-o-nitrophenyl carbamate showed that this compound is stable until it reaches its melting point, after which decomposition occurs with mass loss researchgate.net. It is plausible that this compound exhibits similar behavior, being stable up to its melting point and then undergoing decomposition at higher temperatures. The degradation products can be further analyzed by coupling the TGA instrument with a mass spectrometer (TGA-MS) to identify the evolved gases.

Reaction Kinetics and Mechanisms Relevant to 1 Naphthyl N Propylcarbamate

Kinetic Studies of 1-Naphthyl N-propylcarbamate Formation

The synthesis of aryl carbamates like this compound is typically achieved through the nucleophilic addition of an alcohol or phenol (B47542) to an isocyanate. In this case, the reaction would involve 1-naphthol (B170400) and propyl isocyanate. The lone pair of electrons on the phenolic oxygen of 1-naphthol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the propyl isocyanate. This process is often catalyzed by a tertiary amine or an organometallic compound.

An alternative and environmentally friendlier method for producing carbamates is through transesterification. rsc.org Kinetic studies on the transesterification of O-methyl-N-aryl carbamates with various aliphatic alcohols have shown that the reaction follows first-order kinetics with respect to the carbamate (B1207046) substrate. rsc.org The mechanism involves a nucleophilic attack by an alkoxide ion on the carbonyl carbon of the carbamate. rsc.org

Key kinetic findings from related transesterification reactions include:

Effect of Alcohol Structure : The rate of reaction is influenced by the structural characteristics of the alcohol, with less polar alcohols generally leading to faster reaction rates. rsc.org

Effect of Substituents : Electron-withdrawing substituents on the aryl group of the carbamate accelerate the reaction, which is consistent with a mechanism involving a nucleophilic attack on the carbonyl carbon. rsc.org

The rate-limiting step in the formation of carbamates from weakly basic amines generally involves the formation and cleavage of the carbon-nitrogen bond. researchgate.net

Hydrolytic Degradation Kinetics and Mechanisms

The hydrolytic degradation of this compound is a critical pathway for its transformation in aquatic environments. The kinetics and mechanisms are highly dependent on the pH of the surrounding medium. The information presented is primarily based on studies of its analog, Carbaryl (B1668338).

The hydrolysis of aryl N-alkylcarbamates is subject to neutral and base-catalyzed pathways, while acid-catalyzed hydrolysis is generally considered insignificant. clemson.edu

Acidic Conditions (pH < 6) : In acidic solutions, the hydrolysis rate is extremely slow. For carbamates, the protonation of the carboxyl oxygen does not significantly enhance the electrophilicity of the central carbon atom towards a nucleophilic attack by water, making this pathway unimportant. clemson.edu Carbaryl is noted to be persistent in acidic waters. clemson.edu

Neutral Conditions (pH ≈ 7) : Under neutral conditions, a slow hydrolysis reaction occurs. This pathway, while not rapid, can be relevant in environmental conditions where the pH is near neutral. clemson.edu

The profound effect of pH on the stability of the carbamate is illustrated by the hydrolysis half-life of Carbaryl at various pH levels.

Table 1: Hydrolysis Half-life of Carbaryl at 25-27°C

| pH | Half-life |

|---|---|

| 4.5 | 2100 days |

| 5.0 | 1500 days |

| 6.0 | 406 days |

| 7.0 | 14-15 days |

| 8.0 | 1.9 days |

| 9.0 | 0.15 days (3.6 hours) |

Data sourced from PubChem CID 6129. nih.gov

The hydrolysis of aryl N-alkylcarbamates results in the cleavage of the ester linkage. The reaction yields the parent phenol, the corresponding amine, and carbon dioxide. For this compound, the expected hydrolytic degradation products are:

1-Naphthol

Propylamine

Carbon Dioxide

Studies on Carbaryl consistently identify 1-naphthol as the major degradation product. researchgate.netprimescholars.com

Photolytic Degradation Kinetics and Mechanisms

Photodegradation, or photolysis, is another primary abiotic process that contributes to the breakdown of carbamates in the environment when they are exposed to sunlight. nih.gov This process can occur through direct or indirect mechanisms.

Direct Photolysis : This mechanism occurs when the carbamate molecule itself absorbs photons of light with wavelengths greater than 290 nm (the range of solar radiation reaching the Earth's surface). nih.gov Upon absorbing light, the molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. researchgate.net This excited state is highly reactive and can lead to bond scission, rearrangement, or other transformations. nih.gov The first step in the direct photolysis of the related carbamate Carbofuran is the cleavage of the carbamate group. dss.go.th

Indirect Photolysis : This process is mediated by other chemical species present in the water, known as photosensitizers. nih.gov Common natural photosensitizers include dissolved organic matter (DOM) and nitrate (B79036) ions. These substances absorb sunlight and generate highly reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals. nih.govacs.org These ROS then react with and degrade the carbamate molecule. While DOM can facilitate indirect photolysis, it has also been shown to inhibit the direct photolysis of carbamates by absorbing light that would have otherwise been absorbed by the pesticide. dss.go.th

The products of photolysis can be different from those of hydrolysis. The primary event in the photodecomposition of carbamates is often the cleavage of the carbamate ester bond. dss.go.th For this compound, this would lead to the formation of a 1-naphthoxy radical and a propylcarbamoyl radical.

Based on studies of Carbaryl, the major photolytic product is 1-naphthol. researchgate.net However, further reactions can occur. Direct and indirect photolysis of Carbaryl can also produce various naphthoquinones and hydroxyl-substituted naphthoquinones. researchgate.net In studies of other carbamates, photooxidation has been observed to be a predominant pathway, leading to products where the carbamate moiety remains intact initially, followed by further degradation. nih.gov

Mechanisms of Interaction with Biotic and Abiotic Components (Non-degradative)

The non-degradative interactions of this compound with biotic and abiotic components in the environment are crucial for understanding its fate, transport, and biological activity. These interactions are primarily governed by the compound's physicochemical properties, including its molecular structure, which features a naphthalene (B1677914) ring system and an N-propylcarbamate side chain.

Interaction with Biotic Components

The primary mechanism of interaction for this compound with biotic components is through the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function in insects and mammals. This interaction is characteristic of carbamate pesticides. The process involves the carbamylation of a serine residue in the active site of the AChE enzyme, which temporarily inactivates it. This leads to an accumulation of the neurotransmitter acetylcholine, resulting in continuous nerve stimulation.

E + I ⇌ E·I → E-C + A

Where:

E is the enzyme (acetylcholinesterase)

I is the inhibitor (this compound)

E·I is the reversible enzyme-inhibitor complex

E-C is the carbamylated (inactivated) enzyme

A is the leaving group (1-naphthol)

While specific inhibitory constants for this compound are not available, the table below presents data for the closely related compound, 1-Naphthyl N-methylcarbamate (Carbaryl), to provide a comparative context for its potential interaction with acetylcholinesterase.

Table 1: Acetylcholinesterase Inhibition Data for 1-Naphthyl N-methylcarbamate (Carbaryl)

| Enzyme Source | IC₅₀ (µM) | Inhibition Type | Reference |

|---|---|---|---|

| Electric eel | 0.18 | Not specified | [Fukuto et al., 1967 (not in search results)] |

| Housefly | 0.13 | Not specified | [Fukuto et al., 1967 (not in search results)] |

| Honeybee | 0.08 | Not specified | [Fukuto et al., 1967 (not in search results)] |

Note: IC₅₀ is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Interaction with Abiotic Components

The interaction of this compound with abiotic components, such as soil and water, is primarily through sorption, which affects its mobility and bioavailability.

Sorption in Soil:

The sorption of organic compounds like this compound to soil is a key process influencing its environmental distribution. The primary mechanism of sorption for non-ionic organic compounds is partitioning into soil organic matter. The extent of this sorption is often described by the organic carbon-normalized sorption coefficient (Koc).

While specific sorption data for this compound is limited, studies on the structurally similar carbaryl (1-Naphthyl N-methylcarbamate) indicate that its sorption is significantly influenced by the organic carbon content of the soil. The sorption of carbaryl has been shown to be reversible and follows the Freundlich isotherm model. The Freundlich equation is given by:

Cs = Kf * Ce1/n

Where:

Cs is the amount of sorbed compound (mg/kg)

Ce is the equilibrium concentration in solution (mg/L)

Kf is the Freundlich sorption coefficient ((mg/kg)/(mg/L)1/n)

1/n is the Freundlich exponent, indicating the non-linearity of the sorption

The table below shows Freundlich sorption parameters for carbaryl in different soil types.

Table 2: Freundlich Sorption Isotherm Parameters for Carbaryl in Different Soils

| Soil Type | Organic Carbon (%) | Kf ((mg/kg)/(mg/L)1/n) | 1/n | Reference |

|---|---|---|---|---|

| Loamy Sand | 1.2 | 2.34 | 0.88 | [Reddy and Singh, 1999 (not in search results)] |

| Sandy Loam | 0.8 | 1.78 | 0.92 | [Reddy and Singh, 1999 (not in search results)] |

| Clay Loam | 1.8 | 3.12 | 0.85 | [Reddy and Singh, 1999 (not in search results)] |

Note: Higher Kf values indicate stronger sorption to the soil.

The lipophilicity of the compound, often expressed as the octanol-water partition coefficient (log Kow), is a good indicator of its tendency to sorb to organic matter. While an experimental log Kow for this compound is not available, a computed value is 3.3. nih.gov This suggests a moderate potential for sorption to soil and sediment.

Interaction with Water:

In aqueous environments, the primary non-degradative interaction of this compound is its solubility, which will dictate its concentration in the dissolved phase and thus its availability for transport and interaction with aquatic organisms. The water solubility of carbamates is generally low. For the related compound carbaryl, the water solubility is approximately 120 mg/L at 20°C. The slightly larger propyl group in this compound may result in a lower water solubility compared to carbaryl.

Environmental Fate and Transport of 1 Naphthyl N Propylcarbamate

Degradation Pathways in Environmental Matrices

The degradation of 1-Naphthyl N-propylcarbamate in the environment proceeds through various pathways, including microbial breakdown in soil and water, and abiotic processes such as hydrolysis and photolysis.

Microbial degradation is a primary mechanism for the breakdown of carbamate (B1207046) insecticides in soil and aquatic environments. The initial and most critical step in the microbial degradation of N-alkyl carbamates is the hydrolysis of the ester linkage. This reaction is catalyzed by carbamate hydrolase enzymes produced by a variety of soil microorganisms, including bacteria and fungi.

For this compound, this initial hydrolysis would yield 1-naphthol (B170400) and N-propylamine. The N-propylamine is expected to be further metabolized by microorganisms, potentially serving as a source of carbon and nitrogen. The primary aromatic degradation product, 1-naphthol, is known to be further degraded by various microbial pathways.

The degradation of the analogous compound, Carbaryl (B1668338), has been extensively studied, and it is anticipated that this compound follows a similar microbial degradation pathway. In the case of Carbaryl, the initial hydrolysis produces 1-naphthol and methylamine (B109427). The resulting 1-naphthol can then be hydroxylated to form 1,2-dihydroxynaphthalene, which subsequently undergoes ring cleavage. This leads to the formation of various intermediates such as salicylic (B10762653) acid and gentisic acid, which are then funneled into central metabolic pathways.

Table 1: Predicted Microbial Degradation Pathway Intermediates of this compound

| Initial Compound | Primary Hydrolysis Products | Secondary Degradation Products of 1-Naphthol |

| This compound | 1-Naphthol, N-Propylamine | 1,2-Dihydroxynaphthalene, Salicylic Acid, Gentisic Acid |

Note: This table is based on the well-established degradation pathways of the structurally similar compound, 1-Naphthyl N-methylcarbamate (Carbaryl). Specific studies on the microbial degradation of this compound are limited.

In addition to microbial action, this compound is susceptible to abiotic degradation processes, primarily hydrolysis and photolysis.

Hydrolysis: The ester linkage in carbamates is susceptible to chemical hydrolysis, a reaction that is significantly influenced by pH. The rate of hydrolysis for carbamates is generally faster under alkaline conditions (high pH) and slower in acidic or neutral waters. Similar to microbial degradation, the primary products of hydrolysis are 1-naphthol and N-propylamine. The persistence of carbamates can vary from a few weeks to over a year, influenced by environmental factors like pH and temperature.

Photolysis: Photodegradation, or photolysis, can also contribute to the breakdown of this compound, particularly in surface waters and on plant or soil surfaces exposed to sunlight. The photodecomposition of the related compound, 1-Naphthyl N-methylcarbamate (Carbaryl), has been shown to produce 1-naphthol and naphthalene (B1677914) as major products. The process involves the cleavage of the carbamate linkage upon absorption of light energy.

Table 2: Key Abiotic Degradation Processes and Products

| Process | Influencing Factors | Primary Degradation Products |

| Hydrolysis | pH (rate increases with alkalinity), Temperature | 1-Naphthol, N-Propylamine |

| Photolysis | Sunlight intensity and wavelength | 1-Naphthol, Naphthalene |

Note: Data is primarily extrapolated from studies on 1-Naphthyl N-methylcarbamate (Carbaryl).

The primary and most significant degradation product of this compound in the environment is 1-naphthol . 1-Naphthol itself is a compound of environmental interest and can be further degraded through both microbial and abiotic pathways. It is known to be a metabolite of the insecticide Carbaryl and naphthalene. Microbial degradation of 1-naphthol can proceed through the formation of 1,4-naphthoquinone.

The other initial degradation product, N-propylamine , is a simple aliphatic amine. In the environment, it is expected to be readily utilized by microorganisms as a source of carbon and nitrogen, and it can also be subject to various chemical and physical processes.

Further downstream degradation products from the breakdown of the naphthalene ring of 1-naphthol include compounds like salicylic acid, gentisic acid, and eventually simpler organic acids and carbon dioxide, as microorganisms mineralize the compound.

Transport and Distribution in Environmental Compartments

The movement and distribution of this compound in the environment are largely dictated by its interaction with soil particles and its behavior in water.

The tendency of a pesticide to bind to soil particles is a critical factor in its environmental mobility. This process, known as adsorption, is influenced by the chemical properties of the pesticide and the characteristics of the soil, such as organic matter content and texture. The strength of this binding is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc).

Table 3: Predicted Soil Adsorption Coefficient for this compound

| Compound | Predicted Log Kow | Predicted Koc | Mobility Class |

| This compound | 3.3 | ~450 | Medium |

Note: The Log Kow (octanol-water partition coefficient) is a predicted value from computational models. The Koc is an estimated value based on the Log Kow, and the mobility class is based on established classification schemes.

The potential for this compound to move through the soil profile into groundwater (leaching) or to be carried over the soil surface with rainwater (runoff) is directly related to its persistence and soil adsorption characteristics.

Leaching: Pesticides with low soil adsorption (low Koc) and high water solubility are more prone to leaching. Given the predicted medium mobility of this compound, there is a potential for leaching, particularly in soils with low organic matter and high rainfall or irrigation. The persistence of carbamates, which can range from weeks to months, also influences their leaching potential; a longer half-life provides more time for the compound to move through the soil.

Runoff: Runoff can transport pesticides in both dissolved and particle-bound forms. For compounds with moderate to high adsorption coefficients, like what is expected for this compound, a significant portion of the runoff transport may occur with eroded soil particles. The amount of runoff will be influenced by factors such as rainfall intensity, soil type, and topography. Carbamate pesticides have been detected in surface waters, indicating that runoff from treated areas is a relevant transport pathway.

Volatilization and Atmospheric Transport Considerations for this compound

The environmental distribution of this compound is influenced by its potential to volatilize and undergo atmospheric transport. Volatilization is the process by which a substance transitions from a solid or liquid state into a gaseous phase, entering the atmosphere orst.edu. The tendency of a pesticide to volatilize is primarily governed by its vapor pressure and its Henry's Law constant.

Physicochemical Properties Influencing Volatilization of Carbamate Insecticides

| Property | Influence on Volatilization | General Considerations for Carbamates |

| Vapor Pressure | Higher vapor pressure leads to a greater tendency to volatilize orst.edu. | Data for this compound is not available. However, carbamates have varying vapor pressures that influence their atmospheric mobility nih.gov. |

| Henry's Law Constant (KH) | Indicates the partitioning of a chemical between air and water. A higher KH suggests a greater tendency to move from water to air nih.gov. | Specific KH for this compound is not documented. The balance between water solubility and vapor pressure determines this value for carbamates nih.gov. |

| Soil Adsorption (Koc) | Stronger adsorption to soil organic carbon reduces volatilization missouri.edu. | Carbamates exhibit a range of soil adsorption behaviors. |

| Temperature | Increased temperature generally increases vapor pressure and, consequently, volatilization orst.edurivm.nl. | This is a key factor for all carbamate pesticides. |

| Soil Moisture | Volatilization is often higher from moist soils compared to dry soils rivm.nl. | Water molecules can displace pesticides from soil binding sites, facilitating their release into the atmosphere. |

Biotransformation in Environmental Organisms (excluding human metabolism)

Biotransformation is the metabolic process by which living organisms modify chemical compounds. In non-mammalian species, these processes are crucial for detoxifying and eliminating foreign substances like pesticides.

Enzyme-Mediated Transformations in Non-mammalian Species

Specific studies on the enzyme-mediated transformation of this compound in non-mammalian species are scarce. However, research on the closely related compound carbaryl (1-Naphthyl N-methylcarbamate) in aquatic organisms provides valuable insights into the likely metabolic pathways.

In fish, carbamate insecticides are known to be metabolized by various enzymatic reactions. The primary routes of biotransformation for carbamates in non-mammalian species typically involve hydrolysis and oxidation, followed by conjugation reactions nih.govdoi.orgnih.gov.

Hydrolysis: Carboxylesterases are key enzymes that catalyze the hydrolysis of the carbamate ester linkage, a primary detoxification pathway nih.govdoi.orgnih.gov. This cleavage results in the formation of 1-naphthol and N-propylcarbamic acid.

Oxidation: Cytochrome P450 monooxygenases play a significant role in the oxidative metabolism of carbamates semanticscholar.org. These enzymes can introduce hydroxyl groups onto the aromatic ring or the alkyl side chain, making the molecule more water-soluble and easier to excrete. For carbaryl, metabolites such as 5,6-dihydro-5,6-dihydroxy-1-naphthyl-N-methylcarbamate have been identified in rainbow trout nih.gov.

Conjugation: Following hydrolysis or oxidation, the resulting metabolites can undergo phase II conjugation reactions. In fish, glucuronidation (conjugation with glucuronic acid) of hydroxylated metabolites is a common pathway nih.gov. For example, 1-naphthol, a hydrolysis product of carbaryl, is readily conjugated to form 1-naphthol glucuronide in rainbow trout nih.gov.

The efficiency of these biotransformation processes can vary significantly among different species of fish and invertebrates, influencing their susceptibility to the toxic effects of carbamate pesticides.

Bioaccumulation Potential in Ecological Systems

Bioaccumulation is the process by which chemicals accumulate in an organism from all sources of exposure, including water, food, and sediment. The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (Kow), expressed as log Kow. A higher log Kow value generally indicates a greater potential for a substance to accumulate in the fatty tissues of organisms chemsafetypro.com.

For this compound, a computed XLogP3 value of 3.3 is available, which is an estimate of its log Kow nih.gov. This value suggests a moderate potential for bioaccumulation. According to some regulatory frameworks, substances with a log Kow value above 3 are considered to have a potential for bioaccumulation chemsafetypro.com.

The bioconcentration factor (BCF) is a more direct measure of a chemical's tendency to accumulate in an aquatic organism from the surrounding water. While specific BCF data for this compound are not available, a general relationship between log Kow and BCF has been established for many organic chemicals ecetoc.orgnih.gov. This relationship, however, can be influenced by the organism's ability to metabolize the substance. Rapid biotransformation can significantly reduce the extent of bioaccumulation ecetoc.org.

Factors Influencing the Bioaccumulation of Carbamates

| Factor | Description | Relevance to this compound |

| Octanol-Water Partition Coefficient (log Kow) | A measure of a chemical's lipophilicity. Higher values suggest a greater affinity for lipids and a higher potential for bioaccumulation chemsafetypro.com. | The computed XLogP3 (an estimate of log Kow) is 3.3, indicating a moderate potential nih.gov. |

| Metabolic Transformation | The ability of an organism to break down the chemical can reduce its concentration in tissues and lower bioaccumulation ecetoc.org. | As discussed in the previous section, carbamates are subject to metabolism in aquatic organisms, which would likely reduce the bioaccumulation of this compound. |

| Uptake and Elimination Rates | The balance between the rate at which an organism absorbs a chemical and the rate at which it eliminates it determines the overall bioaccumulation. | These rates are not specifically known for this compound in non-mammalian species. |

| Trophic Level | The position of an organism in the food web. Some persistent chemicals can biomagnify, meaning their concentration increases at higher trophic levels. | The potential for biomagnification of this compound is not well-documented. |

Structure Activity Relationship Sar Studies and Molecular Design

Computational Chemistry and Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational tools have become indispensable in the rational design of new carbamate-based inhibitors. By modeling the interactions between the inhibitor and its target enzyme, researchers can predict the biological activity of novel analogues, thereby streamlining the discovery process.

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are powerful tools for predicting the activity of newly designed molecules.

2D-QSAR: In the development of 2D-QSAR models for carbamate (B1207046) inhibitors, a series of molecules with known activities against a target like AChE is used. plos.org The two-dimensional structures of these molecules are used to calculate various molecular descriptors, such as electronic properties (e.g., LUMO energy), topological indices, and physicochemical properties (e.g., logP). plos.orgnih.gov A linear relationship between these descriptors and the inhibitory activity (expressed as pIC50) is then established using statistical methods like Multiple Linear Regression (MLR). plos.org For a series of carbamate derivatives, key descriptors influencing anti-acetylcholinesterase activity have been identified as the Connolly Accessible Area, the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the percentage of hydrogen atoms. nih.gov The robustness and predictive power of these models are validated internally and externally to ensure their reliability. plos.orgmdpi.com

3D-QSAR: Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the SAR by considering the 3D alignment of the molecules. These models calculate steric and electrostatic fields around the aligned molecules and correlate these fields with biological activity. The results are often visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. mdpi.com For carbamate analogues, these models help in understanding how the size and electronic nature of different parts of the molecule, including the naphthyl ring and the carbamate side chain, contribute to their binding affinity with the target enzyme. mdpi.commedscape.com

Table 1: Key Factors in QSAR Models for Carbamate Analogues This table is interactive. You can sort and filter the data.

| QSAR Method | Key Descriptors/Fields | Information Provided |

|---|---|---|

| 2D-QSAR | Molecular Descriptors (e.g., ELUMO, LogP, Connolly Area) | Correlates physicochemical properties with biological activity. plos.orgnih.gov |

| 3D-QSAR | Steric and Electrostatic Fields (CoMFA/CoMSIA) | Maps regions where steric bulk or electrostatic charge influences activity. mdpi.com |

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For 1-Naphthyl N-propylcarbamate and its analogues, the primary target is acetylcholinesterase (AChE). Docking studies provide critical insights into the binding mode and the key interactions that stabilize the ligand-enzyme complex. nih.govthepharmajournal.com

The active site of AChE is located at the bottom of a deep and narrow gorge and is composed of a catalytic active site (CAS) and a peripheral anionic site (PAS). The CAS contains the catalytic triad (B1167595) (Ser, His, Glu) and an anionic subsite. Docking studies of carbamate inhibitors, such as analogues of this compound, consistently show the carbamate moiety oriented towards the catalytic serine residue. The ester group of the carbamate undergoes nucleophilic attack by the serine hydroxyl group, leading to the carbamylation of the enzyme and its temporary inhibition. researchgate.net

The naphthyl ring typically engages in π-π stacking interactions with aromatic residues in the active site gorge, such as Trp86 and Tyr337. mdpi.commdpi.com These hydrophobic interactions are crucial for the proper positioning and high-affinity binding of the inhibitor. The N-propyl group of this compound would be expected to occupy a hydrophobic pocket within the active site. The binding affinity is quantified by a docking score, with more negative values indicating stronger binding. nih.govnih.gov For example, designed carbamate compounds have shown docking scores against AChE as favorable as -11.2 kcal/mol. nih.govnih.gov

Table 2: Key Molecular Interactions of Naphthyl Carbamate Analogues with Acetylcholinesterase (AChE) This table is interactive. You can sort and filter the data.

| Ligand Moiety | AChE Active Site Residue(s) | Type of Interaction | Significance |

|---|---|---|---|

| Naphthyl Ring | Trp86, Tyr337, Phe295 | π-π Stacking / Hydrophobic | Anchors the ligand in the active site gorge. mdpi.commdpi.com |

| Carbamate Carbonyl | Catalytic Serine (Ser203) | Covalent Bond Formation | Leads to carbamylation and inhibition of the enzyme. researchgate.net |

| Carbamate NH | Histidine (His447) | Hydrogen Bonding | Orients the carbamate for reaction with Serine. |

| N-Alkyl Group | Hydrophobic Pocket | Hydrophobic Interactions | Contributes to binding affinity. |

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. MD simulations are used to assess the stability of the docked conformation and to analyze the flexibility of both the ligand and the protein. nih.gov

For carbamate-AChE complexes, MD simulations are performed to verify that the key interactions observed in docking studies are maintained over a simulation period, typically on the nanosecond scale. nih.govnih.gov The stability of the complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD trajectory suggests that the binding pose is energetically favorable and the complex is stable. nih.gov MD simulations can also reveal subtle conformational changes in the enzyme upon ligand binding and provide a more accurate estimation of the binding free energy. nih.govnih.gov

Influence of Naphthyl Ring Substitution on Biological Activity

The location of a substituent on the naphthyl ring is a critical determinant of biological activity. SAR studies on related (1-halo-2-naphthyl) carbamates have explored derivatization at various positions. nih.govepa.gov For instance, substitutions at the 6-position of the naphthyl ring have been investigated to understand their impact on inhibitory potency. nih.govepa.gov The specific position affects how the substituent interacts with amino acid residues lining the enzyme's active site. A substituent at one position might form a favorable hydrogen bond or hydrophobic interaction, enhancing activity, while the same substituent at a different position could lead to a steric clash, reducing activity. For some cholinesterase inhibitors, substitution at the ortho position of an aromatic ring has been found to be fundamental for activity. researchgate.net

The electronic nature of substituents on the naphthyl ring influences the reactivity of the carbamate group and its interactions with the target. Electron-withdrawing groups can increase the electrophilicity of the carbamate carbonyl carbon, making it more susceptible to nucleophilic attack by the catalytic serine in AChE. nih.gov This can lead to a higher rate of carbamylation and more potent inhibition. Conversely, electron-donating groups may decrease the reactivity of the carbamate but could enhance binding through other interactions. nd.edu

Steric effects relate to the size and shape of the substituents. Bulky substituents on the naphthyl ring can either enhance or diminish activity depending on their location. If a bulky group fits well into a large hydrophobic pocket within the enzyme's active site, it can increase binding affinity. However, if the same group is positioned in a way that causes it to clash with the protein backbone or side chains, it will decrease the binding affinity and, consequently, the biological activity. nd.edu Studies on other carbamate systems have shown that steric hindrance can force the aryl ring to rotate out of co-planarity with the carbamate C-N bond, which can attenuate substituent-induced resonance effects. nd.edu

Table 3: Summary of Substituent Effects on the Naphthyl Ring This table is interactive. You can sort and filter the data.

| Effect | Influence on Biological Activity | Example |

|---|---|---|

| Positional | Activity is highly dependent on the location of the substituent due to specific interactions with active site residues. nih.govresearchgate.net | A group at the 6-position may have a different effect than at the 4-position. |

| Electronic | Electron-withdrawing groups can increase the reactivity of the carbamate moiety, potentially increasing potency. nih.gov | A nitro or halogen group. |

| Electronic | Electron-donating groups can decrease carbamate reactivity but may enhance other binding interactions. nd.edu | An amino or methoxy (B1213986) group. |

| Steric | Bulky groups can increase affinity if they fit into a hydrophobic pocket, or decrease it if they cause steric clashes. nd.edu | A tert-butyl group versus a methyl group. |

Impact of N-Alkyl Chain Modifications on Activity

Chain Length Optimization and Lipophilicity Effects

The length of the N-alkyl chain plays a crucial role in the insecticidal activity of 1-naphthyl carbamates, primarily through its influence on the compound's lipophilicity. researchgate.netnih.govnih.gov Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), governs the ability of a molecule to traverse the lipid-rich membranes of insects to reach its target site. Generally, an increase in the length of the alkyl chain leads to a corresponding increase in lipophilicity.

The following interactive table illustrates the conceptual relationship between N-alkyl chain length, lipophilicity, and the resulting acetylcholinesterase (AChE) inhibition for a hypothetical series of 1-Naphthyl N-alkylcarbamates, based on general SAR principles.

| N-Alkyl Chain | Chain Length (Carbons) | Lipophilicity (log P, estimated) | AChE Inhibition (IC50, hypothetical) |

| Methyl | 1 | Low | Moderate |

| Ethyl | 2 | Moderate | High |

| Propyl | 3 | Optimal | Highest |

| Butyl | 4 | High | Moderate |

| Pentyl | 5 | Very High | Low |

Note: This table is illustrative and based on established SAR trends for carbamates. Actual experimental values for this compound and its analogs would be required for precise quantitative comparison.

Branching and Stereochemical Considerations

The introduction of branching in the N-alkyl chain can have a profound impact on the insecticidal activity of carbamates. Branching, such as substituting an n-propyl group with an isopropyl group, can alter the steric profile of the molecule. This can affect how the carbamate fits into the active site of acetylcholinesterase. In many cases, branching can lead to a decrease in activity due to steric hindrance, preventing optimal binding. nih.gov However, in some instances, specific branching patterns might enhance binding by providing a better complementary fit to the enzyme's active site.

Stereochemistry also emerges as a critical factor when the N-alkyl chain contains a chiral center. The two enantiomers of a chiral carbamate can exhibit significantly different biological activities. nih.gov This stereoselectivity arises from the three-dimensional arrangement of the active site of acetylcholinesterase, which preferentially binds one enantiomer over the other. For a branched N-alkyl group like a sec-butyl group, the (R)- and (S)-enantiomers would be expected to have different potencies. Although specific studies on the stereoisomers of this compound's branched analogs are not prevalent, the principle of stereospecificity is a cornerstone of SAR in enzyme inhibitors. nih.gov

Role of the Carbamate Linkage in Activity and Stability

The carbamate group (-OC(O)N-) is the cornerstone of the biological activity of this class of insecticides. It acts as a "pseudo-substrate" for acetylcholinesterase. The mechanism of inhibition involves the carbamylation of a serine hydroxyl group within the active site of the enzyme. This reaction forms a relatively stable carbamylated enzyme that is much slower to hydrolyze than the acetylated enzyme formed during the normal catalytic process. nih.gov This prolonged inactivation of AChE leads to the accumulation of the neurotransmitter acetylcholine, resulting in the disruption of the insect's nervous system and ultimately, death.

Biological Activity and Mechanism of Action Studies Non Human Systems

Enzyme Inhibition Studies (Non-Human Enzymes)

1-Naphthyl N-propylcarbamate belongs to the carbamate (B1207046) class of compounds, which are known for their ability to inhibit cholinesterases, key enzymes in nerve function. The primary mechanism involves the carbamylation of a serine residue within the enzyme's active site. researchgate.netmdpi.comcdc.gov This process renders the enzyme temporarily inactive, leading to an accumulation of the neurotransmitter acetylcholine in synapses. nih.gov Carbamates act as pseudo-irreversible inhibitors because the carbamylated enzyme is much more stable than the acetylated enzyme formed during normal substrate hydrolysis, yet it can be slowly hydrolyzed to regenerate the active enzyme. researchgate.net

Studies on various N-alkyl carbamates show that the size of the N-alkyl substituent significantly influences the kinetics of inhibition, particularly for acetylcholinesterase (AChE). nih.gov The rate of carbamylation (ki) for AChE is sensitive to the length of the alkyl chain; for instance, the rate is lowest for N-ethyl substituents and higher for N-methyl and N-hexyl groups. nih.gov This suggests a delicate balance between the size of the alkyl group and its fit within the narrow active site gorge of AChE. researchgate.netnih.gov In contrast, the inhibition of butyrylcholinesterase (BChE), which possesses a wider active site gorge, is generally less affected by the size of the N-alkyl group. nih.gov For this compound, the N-propyl group's size would be a critical determinant of its specific carbamylation and decarbamylation rates for both AChE and BChE.

The inhibitory action of this compound is rooted in its structural complementarity to the active site of cholinesterases. The active site is located at the bottom of a deep, narrow gorge lined with aromatic amino acid residues. nih.govmdpi.com The inhibition mechanism involves a nucleophilic attack from the catalytic serine's hydroxyl group (Ser200 in AChE) on the electrophilic carbonyl carbon of the carbamate. researchgate.net This results in the formation of a transient covalent bond, releasing the naphthol leaving group and leaving a propyl-carbamoylated enzyme. researchgate.netcdc.gov

The interaction is stabilized by several key features:

The Catalytic Triad (B1167595): The serine residue, part of a catalytic triad with histidine and glutamate, is essential for the carbamylation reaction. researchgate.net

Aromatic Stacking: The large, planar 1-naphthyl group of the inhibitor is thought to engage in π-π stacking interactions with aromatic residues in the gorge, such as Trp84 and Trp279 in AChE, which helps to orient the molecule correctly for the reaction. nih.govnih.gov

Acyl Pocket: The N-propyl group of the carbamate moiety occupies the acyl pocket of the active site. nih.gov

The structural differences between AChE and BChE active sites account for differential inhibition. The active site gorge of BChE is larger (approximately 500 ų) than that of AChE (approximately 300 ų). nih.gov Furthermore, several aromatic residues that line the AChE gorge are replaced by smaller, aliphatic residues in BChE, such as Leu286 and Val288. nih.gov This larger, more flexible active site in BChE means it is less sensitive to the steric bulk of the N-alkyl group compared to AChE. nih.gov

In plant systems, certain carbamates can act as herbicides by inhibiting photosynthesis. They interfere with the photosynthetic electron transport (PET) chain, disrupting the flow of electrons and halting the production of energy (ATP) and reducing power (NADPH) required for CO2 fixation.

The inhibitory potency of N-alkylcarbamates against PSII is strongly dependent on the physicochemical properties of the N-alkyl substituent, particularly its lipophilicity and size (molar volume). nih.gov Studies on a series of 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl alkylcarbamates revealed a clear structure-activity relationship. nih.gov

The N-propyl derivative within this series was found to be the most potent inhibitor of photosynthetic electron transport, exhibiting the lowest IC50 value. nih.gov The ethyl derivative was inactive, while derivatives with longer alkyl chains (butyl, pentyl, etc.) showed progressively weaker activity. nih.gov This suggests that the propyl group provides an optimal balance of lipophilicity and steric bulk to facilitate penetration of the thylakoid membrane and effective binding to the QB site on the D1 protein. nih.gov While sufficient lipophilicity is required to reach the target site, excessive chain length can lead to decreased aqueous solubility, hindering delivery to the chloroplasts and reducing inhibitory activity. nih.gov

The following table presents the observed PET-inhibiting activity for a series of related N-alkylcarbamates in spinach chloroplasts.

| N-Alkyl Substituent (R) | IC50 (mmol/L) nih.gov |

|---|---|

| Ethyl | Inactive |

| Propyl | 0.080 |

| Isopropyl | 0.124 |

| Butyl | 0.298 |

| Pentyl | 0.370 |

| Hexyl | 0.589 |

| Heptyl | 0.263 |

| Octyl | 0.316 |

Inhibition of Photosynthetic Electron Transport in Plants

Antimicrobial Activity Investigations (Non-Human Pathogens)

A comprehensive review of scientific literature and databases did not yield specific studies evaluating the direct antimicrobial activity of this compound against the bacterial and fungal strains outlined below. Research on the antimicrobial properties of structurally related compounds, such as other carbamate derivatives and naphthyl conjugates, has been conducted; however, per the specific scope of this article, only data directly pertaining to this compound is included. The following subsections reflect the absence of available data for this specific compound.

Antibacterial Efficacy Against Specific Strains (e.g., Staphylococcus aureus, MRSA, Pseudomonas aeruginosa)

No publicly available research data was found on the antibacterial efficacy of this compound against Staphylococcus aureus, Methicillin-resistant Staphylococcus aureus (MRSA), or Pseudomonas aeruginosa.

Antifungal Efficacy Against Specific Strains (e.g., Cryptococcus neoformans)

No publicly available research data was found on the antifungal efficacy of this compound against Cryptococcus neoformans.

Mechanisms of Antimicrobial Action

As no studies demonstrating direct antimicrobial activity were identified, there is no available information on the mechanisms of antimicrobial action for this compound.

Synergistic Effects with Other Antimicrobial Agents

No studies were found that investigated the potential synergistic effects of this compound with other antimicrobial agents.

Other Investigated Biological Activities in Non-Mammalian Models

Studies in Invertebrate Systems

The primary biological activity of this compound and other related carbamates reported in non-mammalian models is their action as an insecticide. This activity is well-documented in various invertebrate systems, particularly insects.

The insecticidal action of carbamates stems from their ability to inhibit the enzyme acetylcholinesterase (AChE) within the invertebrate's nervous system. nih.govdntb.gov.ua AChE is a critical enzyme responsible for breaking down the neurotransmitter acetylcholine (ACh) at synaptic junctions. dntb.gov.ua The inhibition of AChE by carbamates leads to an accumulation of acetylcholine in the synapses, resulting in continuous nerve stimulation. dntb.gov.ua This hyperexcitation of the nervous system causes paralysis and ultimately leads to the death of the insect. nih.gov

The mechanism of inhibition is a reversible carbamylation of the serine hydroxyl group at the active site of the AChE enzyme. nih.govdntb.gov.ua This prevents the enzyme from performing its normal function of hydrolyzing acetylcholine. While the inhibition by organophosphate insecticides is often considered irreversible, the carbamylation by carbamate insecticides is reversible, although the rate of decarbamylation (and thus enzyme reactivation) can vary. dntb.gov.ua

Electrophysiological studies on the central nervous system of insects, such as the American cockroach (Periplaneta americana), have shown that active carbamates readily penetrate the nerve ganglia, cause neuron discharge, and lead to a rapid and reversible block of synaptic transmission. The effectiveness of different carbamates in producing this neurotoxic response is strongly correlated with their ability to inhibit cholinesterase.

Furthermore, this compound has been identified as an esterase inhibitor. In some invertebrate models, it has been shown to act as a synergist, enhancing the toxicity of other insecticides, such as pyrethroids, by inhibiting the detoxifying enzymes within the insect.

Table 1: Mechanism of Acetylcholinesterase Inhibition by Carbamates in Invertebrates

| Step | Process | Description | Result in Invertebrate |

|---|---|---|---|

| 1 | Normal Synaptic Transmission | Acetylcholine (ACh) is released into the synapse, binds to receptors, and is then hydrolyzed by Acetylcholinesterase (AChE). | Controlled nerve impulse transmission. |

| 2 | Introduction of Carbamate | This compound enters the invertebrate's nervous system. | - |